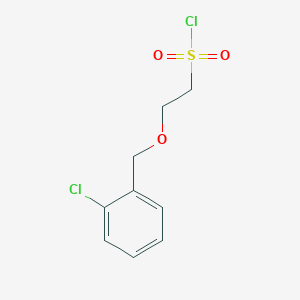

2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride

Beschreibung

2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a 2-chlorobenzyloxy substituent attached to an ethane sulfonyl chloride backbone. Sulfonyl chlorides are known for their reactivity in nucleophilic substitutions, and the presence of the 2-chlorobenzyl group may enhance stability or modulate electronic properties for targeted reactivity .

Eigenschaften

Molekularformel |

C9H10Cl2O3S |

|---|---|

Molekulargewicht |

269.14 g/mol |

IUPAC-Name |

2-[(2-chlorophenyl)methoxy]ethanesulfonyl chloride |

InChI |

InChI=1S/C9H10Cl2O3S/c10-9-4-2-1-3-8(9)7-14-5-6-15(11,12)13/h1-4H,5-7H2 |

InChI-Schlüssel |

XBZWSYSMAOEBKX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)COCCS(=O)(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzyl alcohol with ethane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed by hydrolysis of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.

Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Biological studies: Used in the modification of biomolecules such as proteins and peptides.

Industrial applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds, sourced from evidence, share structural similarities with the target molecule and provide insights into key properties:

Substituent Effects on Reactivity and Stability

- 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride (CAS 728919-57-1): The 2-chlorophenyl group is directly attached to the ethane chain, providing strong electron-withdrawing effects that enhance sulfonyl chloride electrophilicity.

- 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride (CAS 1215974-61-0) :

- Its density (1.493 g/cm³) and boiling point (264.8°C) reflect moderate volatility .

Electronic and Steric Influences

The 2-chlorobenzyloxy group in the target compound combines a bulky aromatic substituent with an electron-withdrawing chlorine atom. This structure may balance reactivity and stability:

- Electron-withdrawing effect : Enhances sulfonyl chloride's electrophilicity, similar to 2-(2-chlorophenyl)ethane-1-sulfonyl chloride .

- Steric bulk : The benzyloxy group may slow reaction kinetics compared to smaller substituents (e.g., methoxyethoxy), but improve selectivity in multi-step syntheses.

Data Table: Comparative Analysis of Sulfonyl Chlorides

*Estimated based on structural analogs.

Biologische Aktivität

2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its sulfonyl functional group attached to an ethane chain, further substituted with a 2-chlorobenzyl ether. This compound holds significance in organic synthesis due to its reactive sulfonyl chloride group, which can participate in various chemical reactions. While specific biological activity data for this compound is limited, insights can be garnered from its structural similarities to other compounds and the general properties of sulfonyl chlorides.

Chemical Structure

The molecular structure of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride can be depicted as follows:

The reactivity of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride primarily arises from its sulfonyl chloride moiety, which can undergo nucleophilic substitution reactions. This property is crucial for its potential applications in medicinal chemistry and organic synthesis.

Biological Activity Overview

Although direct studies on the biological activity of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride are scarce, the following points summarize relevant findings based on related compounds:

- Antibacterial Properties : Compounds containing sulfonyl groups, particularly sulfonamides, are known for their antibacterial properties. This suggests that 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride may exhibit similar activities.

- Potential Mutagenic Effects : Some sulfonyl chlorides have been investigated for their mutagenic effects, indicating the need for careful handling and further study in biological contexts .

- Cholinesterase Inhibition : Related compounds have shown efficacy as cholinesterase inhibitors, which could imply potential neuroprotective effects for 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features and potential applications of 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroethanesulfonyl Chloride | Sulfonyl chloride with a chloroethyl group | Simpler structure, less steric hindrance |

| Benzene Sulfonyl Chloride | Sulfonyl group attached to benzene | Lacks ether functionality |

| 4-Methylbenzenesulfonyl Chloride | Methyl substitution on benzene | Different substitution pattern affects reactivity |

| Phenylethanesulfonyl Chloride | Ethylene chain linked to phenolic structure | More bulky due to phenolic ring |

The combination of a chlorobenzene ether and a sulfonyl chloride makes 2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride versatile for specific organic transformations that may not be achievable with simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.